molecular formula C16H19N3OS B12726044 1-((2,3-Dihydro-6-benzofuranyl)methyl)-4-(2-thiazolyl)piperazine CAS No. 55745-55-6

1-((2,3-Dihydro-6-benzofuranyl)methyl)-4-(2-thiazolyl)piperazine

Katalognummer: B12726044
CAS-Nummer: 55745-55-6
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: OTGVRXXTNYPBQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2,3-Dihydro-6-benzofuranyl)methyl)-4-(2-thiazolyl)piperazine is a complex organic compound that features a benzofuran ring, a thiazole ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-Dihydro-6-benzofuranyl)methyl)-4-(2-thiazolyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives.

    Thiazole Ring Synthesis: Thiazoles are often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Ring Formation: Piperazine can be synthesized through the reaction of diethylenetriamine with ethylene oxide.

    Coupling Reactions: The final step involves coupling the benzofuran, thiazole, and piperazine rings through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2,3-Dihydro-6-benzofuranyl)methyl)-4-(2-thiazolyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-((2,3-Dihydro-6-benzofuranyl)methyl)-4-(2-thiazolyl)piperazine may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 1-((2,3-Dihydro-6-benzofuranyl)methyl)-4-(2-thiazolyl)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-((2,3-Dihydro-6-benzofuranyl)methyl)-4-(2-pyridyl)piperazine: Similar structure but with a pyridine ring instead of a thiazole ring.

    1-((2,3-Dihydro-6-benzofuranyl)methyl)-4-(2-imidazolyl)piperazine: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

1-((2,3-Dihydro-6-benzofuranyl)methyl)-4-(2-thiazolyl)piperazine is unique due to the presence of both benzofuran and thiazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Eigenschaften

CAS-Nummer

55745-55-6

Molekularformel

C16H19N3OS

Molekulargewicht

301.4 g/mol

IUPAC-Name

2-[4-(2,3-dihydro-1-benzofuran-6-ylmethyl)piperazin-1-yl]-1,3-thiazole

InChI

InChI=1S/C16H19N3OS/c1-2-14-3-9-20-15(14)11-13(1)12-18-5-7-19(8-6-18)16-17-4-10-21-16/h1-2,4,10-11H,3,5-9,12H2

InChI-Schlüssel

OTGVRXXTNYPBQA-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=CC(=C2)CN3CCN(CC3)C4=NC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.